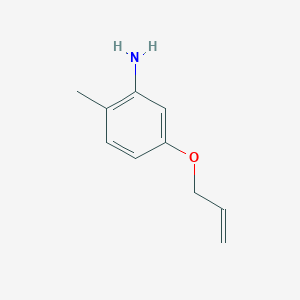

2-Methyl-5-(2-propen-1-yloxy)aniline

Übersicht

Beschreibung

2-Methyl-5-(2-propen-1-yloxy)aniline is an aromatic amine derivative with a methyl group at the 2-position and a propenyloxy (allyloxy) substituent at the 5-position of the benzene ring. Its molecular formula is C₁₀H₁₃NO, and its molecular weight is 163.22 g/mol. The compound’s structure combines the electron-donating methyl group with the moderately electron-withdrawing propenyloxy group, influencing its reactivity and applications in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals.

Vorbereitungsmethoden

The preparation of 2-Methyl-5-(2-propen-1-yloxy)aniline involves synthetic routes that typically include the use of boron reagents for coupling reactions. One common method is the Suzuki–Miyaura coupling, which employs boron reagents and palladium catalysts to form carbon-carbon bonds . The reaction conditions often involve the use of solvents like toluene or ethanol and bases such as potassium carbonate or sodium hydroxide. Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity .

Analyse Chemischer Reaktionen

2-Methyl-5-(2-propen-1-yloxy)aniline undergoes various types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized products.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides, leading to the formation of substituted aniline derivatives.

Wissenschaftliche Forschungsanwendungen

2-Methyl-5-(2-propen-1-yloxy)aniline has a wide range of scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the development of new compounds and materials.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-Methyl-5-(2-propen-1-yloxy)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its use, whether in biological systems or chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical structural analogues of 2-methyl-5-(2-propen-1-yloxy)aniline, highlighting substituent variations and their implications:

Research Findings and Limitations

- Catalytic Efficiency : Titanium-catalyzed synthesis of this compound achieves high yields but requires strict temperature control to avoid polymerization of the propenyloxy group .

- Stability Issues : CF₃-containing compounds exhibit superior shelf-life but require hazardous fluorinated reagents during synthesis .

- Biological Limitations: Despite structural similarities, none of these analogues showed significant antiretroviral activity in U937 cell line assays .

Biologische Aktivität

2-Methyl-5-(2-propen-1-yloxy)aniline, a compound with potential biological significance, has garnered attention in various fields, including medicinal chemistry and biochemistry. Its structure suggests possible interactions with biological targets, making it a candidate for further investigation into its biological activity.

The compound can be characterized by its molecular formula and a molecular weight of approximately 189.26 g/mol. The presence of both an aniline moiety and a propenyloxy group suggests that it may engage in various chemical reactions, influencing its biological interactions.

The biological activity of this compound is likely mediated through its interactions with specific enzymes and receptors. The propenyloxy group may facilitate binding to active sites on proteins, potentially modulating enzyme activity or receptor signaling pathways. This interaction can lead to various biochemical effects, including alterations in metabolic processes.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of related compounds, indicating that similar anilines may exhibit significant antibacterial activity. For instance, research on analogs has shown effective inhibition against various bacterial strains. The minimum inhibitory concentrations (MIC) for closely related compounds often fall within the range of 0.17 to 5.53 μg/mL against pathogens such as Vibrio parahaemolyticus and Staphylococcus aureus .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| Tanicutone B | 0.17 | Vibrio parahaemolyticus |

| Tanicutone C | 5.53 | Staphylococcus aureus |

Cytotoxicity

The potential cytotoxic effects of this compound have not been extensively documented; however, studies on structurally similar compounds indicate that they can exhibit cytotoxicity against cancer cell lines. For example, Mannich bases derived from aniline have shown IC50 values less than 10 μM against human colon cancer cells . This suggests that further investigation into the cytotoxic potential of this compound is warranted.

Case Study 1: Enzyme Interaction

A study involving the interaction of aniline derivatives with specific enzymes demonstrated that these compounds could act as enzyme inhibitors, affecting metabolic pathways significantly. The sulfonamide group in related compounds was noted to form hydrogen bonds with enzyme active sites, leading to altered enzyme kinetics . Although specific data on this compound is limited, it is reasonable to hypothesize similar behavior due to structural similarities.

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of various aniline derivatives, it was found that compounds with propenyloxy substituents exhibited enhanced activity against gram-positive bacteria compared to their unsubstituted counterparts . This finding supports the notion that the structural features of this compound may confer significant biological activity.

Q & A

Q. Basic: What are the recommended synthetic routes for 2-Methyl-5-(2-propen-1-yloxy)aniline, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves N-alkylation of 2-methyl-5-hydroxyaniline with allyl bromide or chloride. Key steps include:

- Base Selection : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) in polar aprotic solvents (e.g., DMF, DMSO) to facilitate deprotonation and nucleophilic substitution .

- Temperature Control : Reactions are conducted at 60–80°C to balance reactivity and side-product formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

For optimization, Design of Experiments (DoE) can systematically vary parameters (e.g., solvent, catalyst loading) to maximize yield .

Q. Advanced: How can regioselective functionalization of the propenyloxy group be achieved for targeted derivatization?

Answer:

The propenyloxy group enables click chemistry (e.g., thiol-ene reactions) or transition metal-catalyzed cross-couplings (e.g., Heck, Suzuki-Miyaura). Methodological considerations:

- Thiol-ene Reactions : UV-initiated radical addition of thiols under inert atmospheres (N₂/Ar) for controlled regioselectivity .

- Palladium Catalysis : Use of Pd(PPh₃)₄ with arylboronic acids in THF/water mixtures (e.g., Suzuki coupling at the allyl terminus) .

- Protection Strategies : Temporary protection of the aniline group with acetyl or Boc groups prevents undesired side reactions during functionalization .

Q. Basic: What analytical techniques are essential for characterizing this compound and its derivatives?

Answer:

Critical techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., allyloxy group at C5, methyl at C2) and assess purity .

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) for quantifying impurities and verifying molecular ions .

- FT-IR : Peaks at ~1250 cm⁻¹ (C-O-C stretch) and ~3350 cm⁻¹ (N-H stretch) confirm functional groups .

- Elemental Analysis : Validate empirical formulas (e.g., C₁₀H₁₃NO) with <0.3% deviation .

Q. Advanced: What mechanistic approaches are used to study the biological activity of this compound in enzyme inhibition assays?

Answer:

- Enzyme Kinetics : Michaelis-Menten assays with varying substrate concentrations to determine inhibition constants (Kᵢ) and mode of inhibition (competitive/non-competitive) .

- Molecular Docking : Software (e.g., AutoDock Vina) models interactions between the propenyloxy group and enzyme active sites (e.g., cytochrome P450 isoforms) .

- Fluorescence Quenching : Monitor binding to tryptophan residues in target proteins using Stern-Volmer plots .

- In Vivo Metabolite Profiling : LC-MS/MS identifies phase I/II metabolites to assess metabolic stability .

Q. Basic: How does the propenyloxy group influence the compound’s electronic properties compared to methoxy or ethoxy analogs?

Answer:

The propenyloxy group introduces conjugative effects via its π-system, altering electron density on the aromatic ring:

- Hammett Constants : The allyloxy substituent (σₚ ≈ -0.15) is less electron-donating than methoxy (σₚ ≈ -0.27), reducing resonance stabilization but enhancing reactivity in electrophilic substitutions .

- UV-Vis Spectroscopy : Bathochromic shifts (~10–15 nm) in λmax compared to methoxy derivatives due to extended conjugation .

- DFT Calculations : HOMO localization on the allyl chain suggests sites for electrophilic attack .

Q. Advanced: What strategies mitigate oxidative degradation of this compound during storage and handling?

Answer:

- Antioxidant Additives : BHT (0.1% w/w) or ascorbic acid in storage solutions to scavenge free radicals .

- Inert Atmospheres : Store under argon in amber vials at -20°C to minimize photooxidation and moisture uptake .

- Degradation Monitoring : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC tracking of quinone byproducts .

Q. Basic: How can researchers validate the purity of synthesized batches for reproducibility in biological assays?

Answer:

- Combined Chromatography : Use orthogonal methods (HPLC for polarity-based separation, GC for volatility) to detect trace impurities .

- NMR Purity Thresholds : Ensure integral ratios for aromatic protons (δ 6.5–7.2 ppm) align with theoretical values (e.g., 3H for C5-substituted ring) .

- Spiking Experiments : Add known impurities (e.g., allyl bromide residuals) to confirm detection limits .

Q. Advanced: What computational tools predict the environmental fate and toxicity of this compound?

Answer:

- EPI Suite : Estimates biodegradability (BIOWIN model) and ecotoxicity (ECOSAR) based on QSAR .

- ADMET Prediction : Software like Schrödinger’s QikProp calculates logP (≈2.1) and blood-brain barrier permeability to prioritize derivatives .

- Molecular Dynamics (MD) : Simulates interactions with lipid bilayers to assess bioaccumulation risks .

Eigenschaften

IUPAC Name |

2-methyl-5-prop-2-enoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-3-6-12-9-5-4-8(2)10(11)7-9/h3-5,7H,1,6,11H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCBBETYBQQEOKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC=C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.